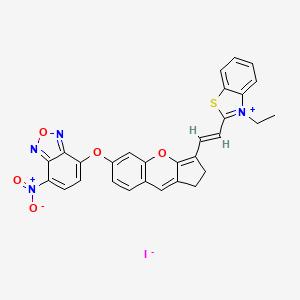

TZ-Nbd

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C29H21IN4O5S |

|---|---|

Molecular Weight |

664.5 g/mol |

IUPAC Name |

4-[[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-1,2-dihydrocyclopenta[b]chromen-6-yl]oxy]-7-nitro-2,1,3-benzoxadiazole iodide |

InChI |

InChI=1S/C29H21N4O5S.HI/c1-2-32-21-5-3-4-6-25(21)39-26(32)14-10-17-7-8-19-15-18-9-11-20(16-24(18)37-29(17)19)36-23-13-12-22(33(34)35)27-28(23)31-38-30-27;/h3-6,9-16H,2,7-8H2,1H3;1H/q+1;/p-1/b14-10+; |

InChI Key |

BPGZLNXBTXFLLE-KMZJGFRYSA-M |

Isomeric SMILES |

CC[N+]1=C(SC2=CC=CC=C21)/C=C/C3=C4C(=CC5=C(O4)C=C(C=C5)OC6=CC=C(C7=NON=C67)[N+](=O)[O-])CC3.[I-] |

Canonical SMILES |

CC[N+]1=C(SC2=CC=CC=C21)C=CC3=C4C(=CC5=C(O4)C=C(C=C5)OC6=CC=C(C7=NON=C67)[N+](=O)[O-])CC3.[I-] |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on TZ-Nbd and the Broader Class of NBD-Based Fluorescent Probes for Biothiol Detection

This guide provides a comprehensive overview of this compound, a sensitive fluorescent probe, and the wider family of 7-nitro-2,1,3-benzoxadiazole (NBD)-based probes designed for the detection of biological thiols. Biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial for maintaining cellular redox homeostasis, and their abnormal levels are linked to various diseases.[1][2][3] NBD-based probes are valuable tools for studying the roles of these molecules in cellular processes.[4][5]

Introduction to this compound and NBD-Based Probes

This compound is characterized as a dual-channel, sensitive fluorescent probe with a rapid response time and high selectivity for detecting biothiols both in laboratory settings (in vitro) and in living organisms (in vivo). It belongs to the larger class of NBD-based probes. The NBD scaffold is a small, environmentally sensitive fluorophore that can react with nucleophiles like amines and thiols, leading to significant changes in its colorimetric and fluorescent properties. This reactivity is the foundation for its use as a sensing molecule. The core structure of these probes typically involves an NBD moiety linked to a recognition group that reacts with the target biothiol.

Mechanism of Action

The primary mechanism for the detection of biothiols by most NBD-based probes is a nucleophilic aromatic substitution (SNAAr) reaction. In this process, the sulfhydryl group (-SH) of a biothiol acts as a nucleophile and attacks the electron-deficient aromatic ring of the NBD core. This attack displaces a leaving group, which is often a halogen (like in NBD-Cl) or an ether or amine group in more advanced probes. The result of this reaction is the formation of a highly fluorescent NBD-thiol adduct, which provides a "turn-on" fluorescent signal that can be measured.

In some specifically designed probes, the initial substitution reaction is followed by a Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution. This secondary reaction can be exploited to differentiate between various biothiols, as the rate and products of the rearrangement can vary depending on the structure of the reacting thiol.

Caption: General mechanism of NBD-based probes for biothiol detection.

Quantitative Data for NBD-Based Biothiol Probes

| Probe Characteristic | Typical Value/Range | Reference |

| Limit of Detection (LOD) | 22 nM - 2.46 µM | |

| Response Time (t1/2) | ~1 minute | |

| Fluorescence Enhancement | 4.5 to >100-fold | |

| Excitation Wavelength (λex) | 466 - 476 nm | |

| Emission Wavelength (λem) | 528 - 549 nm |

Experimental Protocols

The following is a generalized protocol for the detection of intracellular biothiols using an NBD-based fluorescent probe in living cells. This protocol should be optimized for the specific probe, cell type, and instrumentation used.

Materials

-

NBD-based fluorescent probe (e.g., this compound)

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cultured cells (adherent or suspension)

-

Confocal microscope or fluorescence plate reader

Protocol Steps

-

Probe Preparation: Prepare a stock solution of the NBD-based probe (typically 1-10 mM) in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

-

Cell Culture: Culture cells to the desired confluency (usually 70-80%) in a suitable culture vessel (e.g., glass-bottom dishes for microscopy or multi-well plates for plate reader assays).

-

Probe Loading:

-

Dilute the probe stock solution to the final working concentration (typically 1-10 µM) in pre-warmed serum-free cell culture medium or PBS.

-

Remove the culture medium from the cells and wash them once with PBS.

-

Add the probe-containing medium to the cells and incubate for the recommended time (e.g., 15-60 minutes) at 37°C in a CO2 incubator.

-

-

Washing: After incubation, remove the probe solution and wash the cells two to three times with PBS to remove any excess, unreacted probe.

-

Fluorescence Imaging/Measurement:

-

Add fresh PBS or culture medium to the cells.

-

Immediately image the cells using a confocal microscope with the appropriate excitation and emission filters for the NBD fluorophore.

-

Alternatively, measure the fluorescence intensity using a fluorescence plate reader.

-

-

Data Analysis: Quantify the fluorescence intensity in the cells or per well. Compare the fluorescence signals from treated and untreated cells to determine the relative levels of biothiols.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A novel NBD-based fluorescent turn-on probe for the detection of cysteine and homocysteine in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to TZ-Nbd Probes for Biothiol Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 7-nitro-2,1,3-benzoxadiazole (NBD)-based fluorescent probes, with a specific focus on TZ-Nbd and related structures, for the detection and imaging of biological thiols (biothiols). Biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial for maintaining cellular redox homeostasis, and their abnormal levels are linked to numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1][2] Fluorescent probes offer a powerful tool for real-time, non-invasive monitoring of these molecules in living systems.[1][3]

Core Principle: The NBD Moiety as a Sensing Unit

The 7-nitro-2,1,3-benzoxadiazole (NBD) group is a small, environmentally sensitive fluorophore widely used in the design of fluorescent probes.[4] Its utility stems from several key properties:

-

High Reactivity: The strong electron-withdrawing nitro group makes the carbon at the 4-position highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) reactions.

-

Fluorescence Switching: NBD derivatives, such as NBD ethers or amines, are often weakly fluorescent or non-fluorescent ("off" state). Reaction with a nucleophilic biothiol cleaves the protecting group, releasing a highly fluorescent product ("on" state).

-

Favorable Photophysical Properties: NBD-based compounds possess good photophysical characteristics for biological applications, though some can be limited by narrow Stokes shifts.

The general mechanism involves the nucleophilic attack of the biothiol's sulfhydryl group (-SH) on the electron-deficient aromatic ring of the NBD moiety. This reaction displaces a leaving group, leading to a significant change in the molecule's electronic properties and a corresponding "turn-on" of fluorescence.

Reaction Mechanism and Selectivity

The detection mechanism of this compound and similar probes relies on the nucleophilic reaction of biothiols. While GSH, Cys, and Hcy all contain a reactive sulfhydryl group, probes can be engineered to distinguish between them.

-

General Thiol Detection: Many NBD-ether-based probes react with the thiolate anion (RS⁻) of any biothiol to cleave the ether bond, releasing a fluorescent reporter and forming a thiol-NBD adduct. This provides a signal for the total biothiol pool.

-

Cys/Hcy vs. GSH Discrimination: Selectivity for Cys and Hcy over the more abundant GSH can be achieved through a subsequent intramolecular rearrangement. After the initial nucleophilic attack by the thiol group, the adjacent amino group of Cys or Hcy performs a second, intramolecular cyclization (an S-to-N acyl shift), forming a stable, highly fluorescent amino-NBD product. GSH lacks this proximal amino group and thus only forms the less fluorescent sulfur-bound adduct. This two-step process allows for the specific detection of Cys/Hcy.

Below is a diagram illustrating the discriminative detection mechanism.

Quantitative Data and Performance

The performance of a fluorescent probe is defined by several key parameters. The following table summarizes representative data for NBD-based biothiol probes based on published literature.

| Probe/Parameter | Target Analyte(s) | Excitation (λex, nm) | Emission (λem, nm) | Limit of Detection (LOD) | Key Features & Ref. |

| NBD-O-CmCH₂OH | H₂S | ~375 (Abs) | 473 | 140 nM | Releases coumarin fluorophore upon reaction. |

| L-Cys | ~375 (Abs) | 473 | 26 nM | Distinguishes products via HPLC retention time. | |

| GSH | ~375 (Abs) | 473 | 60 nM | Distinguishes products via HPLC retention time. | |

| NAC | ~375 (Abs) | 473 | 32 nM | Distinguishes products via HPLC retention time. | |

| NIR-11 | Cys/Hcy | 450 | 550 | Not Specified | Dual visible and NIR probe. |

| GSH | Not Specified | 750 | Not Specified | Shows distinguishable fluorescence changes. | |

| NBD-Maleimide | General Thiols | Not Specified | Not Specified | 120 nM | Colorimetric and fluorescent turn-on response. |

| BDP-CYS | Cys | Not Specified | Not Specified | 95 nM | NIR probe with superior sensitivity for Cys. |

| Hcy | Not Specified | Not Specified | 290 nM | Ratiometric monitoring in living cells. | |

| GSH | Not Specified | Not Specified | 560 nM | Ratiometric monitoring in living cells. |

Note: Absorption (Abs) wavelengths are provided where emission maxima are dependent on the released fluorophore rather than the NBD adduct itself. Data is compiled from multiple sources and specific conditions may vary.

Experimental Protocols

Successful application of this compound probes requires careful execution of experimental procedures. Below are generalized protocols for key applications.

This protocol outlines the steps for characterizing the probe's response to biothiols in vitro.

-

Preparation of Solutions:

-

Prepare a stock solution of the NBD-based probe (e.g., 1-5 mM) in a suitable organic solvent like DMSO or acetonitrile.

-

Prepare stock solutions of biothiols (Cys, Hcy, GSH) and other analytes in a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.4).

-

-

Spectroscopic Measurements:

-

Dilute the probe stock solution into the aqueous buffer to a final concentration (e.g., 5-10 µM).

-

Record the initial absorbance and fluorescence spectra of the probe solution.

-

Add aliquots of the biothiol stock solution to the probe solution to achieve the desired final concentrations.

-

Incubate the mixture for a specified time (e.g., 10-30 minutes) at room temperature.

-

Record the final absorbance and fluorescence spectra. The fluorescence intensity enhancement is measured at the emission maximum.

-

-

Data Analysis:

-

Calculate the fluorescence enhancement factor (I/I₀), where I is the fluorescence intensity in the presence of the analyte and I₀ is the initial intensity.

-

Determine the limit of detection (LOD) using the formula LOD = 3.3σ/S, where σ is the standard deviation of the blank and S is the slope of the linear calibration curve.

-

This protocol describes the use of NBD probes for visualizing intracellular biothiols.

-

Cell Culture:

-

Culture cells (e.g., HeLa, HepG2) in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells onto glass-bottom dishes or multi-well plates and allow them to adhere overnight.

-

-

Cell Staining and Imaging:

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Prepare a working solution of the NBD probe (e.g., 4-5 µM) in cell culture medium or PBS.

-

Incubate the cells with the probe solution for 30 minutes at 37°C.

-

Wash the cells twice with PBS to remove any excess probe.

-

Acquire fluorescence images using a confocal laser scanning microscope with appropriate excitation and emission filters.

-

-

Control Experiments:

-

Negative Control: To confirm the probe responds to intracellular thiols, pre-treat a group of cells with a thiol-scavenging agent like N-Ethylmaleimide (NEM) (e.g., 50 µM for 30 min) before adding the probe. A significant reduction in fluorescence intensity is expected.

-

Positive Control: To demonstrate the probe's ability to detect increased thiol levels, supplement the culture medium with exogenous Cys, Hcy, or GSH before or during probe incubation. An enhanced fluorescence signal should be observed.

-

The workflow for a typical cell imaging experiment is visualized below.

References

An In-depth Technical Guide on the Core Principles of NBD-Based Fluorescence for Thiol Sensing

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental principles underpinning the use of 7-nitro-2,1,3-benzoxadiazole (NBD)-based fluorescent probes for the detection and quantification of thiols. While the specific probe TZ-NBD is noted as a sensitive, dual-channel sensor for biothiols, detailed public data on its specific performance metrics are limited.[1] Therefore, this guide will focus on the well-characterized and widely used NBD analogues, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), as their mechanisms and applications are directly translatable and form the core basis for probes like this compound.

Biological thiols, including cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are pivotal in maintaining cellular redox homeostasis, and their dysregulation is linked to numerous diseases.[2][3] NBD-based probes are powerful tools for studying these molecules due to their reactivity and fluorescence turn-on mechanism.[4][5]

Core Principle: Nucleophilic Aromatic Substitution (SNAr)

The primary mechanism for thiol detection by halo-substituted NBD probes (NBD-X, where X = Cl or F) is a nucleophilic aromatic substitution (SNAr) reaction. The NBD core is highly electron-deficient due to the potent electron-withdrawing nitro group. This electronic property makes the halogen-substituted carbon atom highly electrophilic and susceptible to attack by strong nucleophiles like thiols.

Initially, the NBD probe itself is either non-fluorescent or weakly fluorescent. The reaction involves the thiol's nucleophilic sulfhydryl group attacking the electrophilic carbon on the NBD ring, leading to the displacement of the halide leaving group (e.g., Cl⁻ or F⁻). This substitution results in the formation of a highly fluorescent NBD-thiol adduct, producing a "turn-on" signal that can be quantitatively measured.

Mechanism of Action with Different Biothiols

A key feature of NBD probes is their ability to sometimes differentiate between various biothiols based on a subsequent intramolecular reaction.

-

Reaction with Glutathione (GSH): GSH reacts with NBD-Cl to form a stable, fluorescent S-substituted product.

-

Reaction with Cysteine (Cys) and Homocysteine (Hcy): Cys and Hcy also initially form an S-substituted thioether product. However, because they possess a primary amino group in close proximity, they can undergo a spontaneous intramolecular S-to-N Smiles rearrangement. This rearrangement results in a more stable N-substituted product, which exhibits distinct photophysical properties (e.g., different emission wavelengths or quantum yields) compared to the S-substituted adduct formed with GSH. This difference in reaction pathways provides a basis for discriminating Cys/Hcy from GSH.

The signaling pathway for this reaction is visualized below.

Quantitative Data Summary

The performance of NBD-based probes can be characterized by several key parameters. The following table summarizes available quantitative data for common NBD analogues used in thiol sensing. It is important to note that these values can vary based on experimental conditions such as pH, solvent, and temperature.

| Probe | Analyte | Excitation (λex) | Emission (λem) | Quantum Yield (Φ) | Rate Constant (k) | Limit of Detection (LOD) | Reference |

| NBD-Cl | Cysteine Adduct | ~468-476 nm | ~540-546 nm | N/A | Fast (reaction completes in < 2 min) | N/A | |

| ABD-F | Thiol Adducts | ~376 nm | ~510 nm | N/A | >30x faster than SBD-F with homocysteine | N/A | |

| SBD-F | Thiol Adducts | ~385 nm | ~515 nm | N/A | N/A | pmol range (HPLC) | |

| NBD-O-CmCH₂OH | H₂S, Cys, GSH, NAC | 320 nm | 473 nm | N/A | kobs ~0.3-0.5 min⁻¹ | 0.16 - 0.54 µM |

N/A: Data not available in the searched sources. Rate constants are often described qualitatively (e.g., "fast") or as observed rates (kobs) under specific conditions.

Experimental Protocols

Accurate thiol quantification requires precise and consistent experimental procedures. Below are detailed methodologies for both in vitro quantification and HPLC-based analysis.

Protocol 1: In Vitro Quantification of Thiols in Solution

This protocol describes a general method for quantifying total thiol concentration in a sample using a fluorometer.

Materials:

-

NBD-Cl or other NBD-X probe stock solution (e.g., 1 mM in DMSO).

-

Thiol standards of known concentrations (e.g., Cysteine, Glutathione).

-

Phosphate-buffered saline (PBS) or other appropriate buffer (e.g., 0.1 M, pH 7.4).

-

DMSO (for dissolving the probe).

-

Fluorometer and quartz cuvettes.

Procedure:

-

Reagent Preparation: Prepare a series of thiol standard solutions with known concentrations in the buffer. Prepare a working solution of the NBD probe in the same buffer.

-

Reaction Incubation: In a microplate or cuvette, mix the sample or thiol standard with the NBD probe solution. The final volume should be consistent across all measurements (e.g., 2 mL).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a predetermined optimal time (e.g., 10-30 minutes) to allow the reaction to reach completion. The reaction time should be optimized based on the specific probe and thiol being analyzed.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer. Set the excitation and emission wavelengths according to the spectral properties of the specific NBD-thiol adduct (e.g., for NBD-Cl adducts, λex ≈ 468 nm and λem ≈ 540 nm).

-

Calibration Curve: Record the fluorescence intensity for each thiol standard concentration. Plot the intensity as a function of thiol concentration to generate a calibration curve.

-

Sample Analysis: Determine the thiol concentration in the unknown samples by interpolating their fluorescence intensity values on the calibration curve.

Protocol 2: HPLC Analysis with Pre-Column Derivatization

This method provides high sensitivity and allows for the separation and quantification of individual thiol species.

Materials:

-

SBD-F or other NBD-based derivatization reagent.

-

Reducing agent (optional, for disulfide reduction): tris(2-carboxyethyl)phosphine (TCEP).

-

Acid to stop the reaction (e.g., 1 M HCl).

-

HPLC system with a fluorescence detector and a C18 reversed-phase column.

-

Mobile phase (e.g., citric buffer/Methanol gradient).

Procedure:

-

Sample Preparation (Optional Reduction): If total thiol content (including disulfides) is desired, first reduce the sample by incubating with a reducing agent like TCEP.

-

Derivatization: Mix the sample (or standard) with the NBD derivatizing reagent (e.g., SBD-F). Heat the mixture (e.g., 60°C for 60 minutes) to ensure complete derivatization.

-

Reaction Quenching: Stop the derivatization reaction by adding acid (e.g., 1 M HCl).

-

HPLC Separation: Inject the derivatized sample into the HPLC system. The NBD-thiol adducts are separated on a reversed-phase column using an appropriate gradient elution.

-

Fluorescence Detection: Monitor the column eluent with a fluorescence detector set to the optimal excitation and emission wavelengths for the NBD-thiol adducts.

-

Quantification: Identify and quantify the individual thiols by comparing their retention times and peak areas to those of known standards.

The workflow for these experimental approaches is visualized below.

Conclusion

NBD-based fluorescent probes are versatile and powerful tools for the sensitive detection of biological thiols. Their "turn-on" fluorescence mechanism, based on a well-understood SNAr reaction, allows for straightforward quantification. Furthermore, the potential for intramolecular rearrangement in adducts with cysteine and homocysteine provides an avenue for selective detection among different biothiols. While specific quantitative data for newer probes like this compound may be proprietary or not yet widely published, the principles and protocols established with foundational analogues like NBD-Cl, NBD-F, and SBD-F provide a robust framework for their application in research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

Applications of NBD-Based Probes in Cell Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrobenzoxadiazole (NBD) derivatives represent a versatile and widely utilized class of small, environmentally sensitive fluorophores that have become indispensable in cell biology and drug development. First introduced as a fluorogenic reagent for amino acids, the application of NBD-based probes has expanded significantly.[1] Their utility is rooted in a combination of advantageous properties: a small molecular size that minimizes perturbation to biological systems, reactivity towards nucleophiles like amines and thiols, and fluorescence characteristics that are highly sensitive to the local environment.[1] This technical guide provides a comprehensive overview of NBD-based probes, focusing on their core principles, diverse applications, and detailed experimental methodologies.

Core Principles of NBD-Based Fluorescence

The fluorescence of NBD derivatives is governed by intramolecular charge transfer (ICT). The NBD scaffold contains a potent electron-withdrawing nitro group, which functions as the ICT acceptor. When an electron-donating group is attached to the 4-position of the NBD ring, an ICT transition can occur upon photoexcitation, leading to fluorescence emission.[1]

Many reactive NBD derivatives, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are themselves non-fluorescent or weakly fluorescent.[1] However, upon reaction with primary or secondary amines or thiols, the halogen is displaced by the nucleophile. The resulting amino or thioether derivatives are highly fluorescent. This "turn-on" fluorescence response is a key principle behind their use as labeling reagents.[1]

A critical feature of NBD-adducts is their solvatochromism; their fluorescence is highly sensitive to the polarity of the surrounding environment. In aqueous solutions, fluorescence intensity is often diminished, while in more hydrophobic environments, such as within a lipid bilayer or a protein's binding pocket, fluorescence can be significantly enhanced. This property makes NBD probes exceptionally valuable for studying membrane dynamics and protein-ligand interactions.

Data Presentation: Photophysical Properties of NBD Derivatives

The selection of an appropriate NBD probe is critically dependent on its photophysical properties. The following tables summarize key quantitative data for a range of NBD derivatives to facilitate comparison.

| Probe Name | Common Abbreviation | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Notes |

| 4-Fluoro-7-nitrobenzofurazan | NBD-F | ~470 nm | ~530 nm | Not specified | Reacts with primary and secondary amines. |

| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | ~465 nm (primary amine adduct); ~485 nm (secondary amine adduct) | ~535 nm (primary amine adduct); ~540 nm (secondary amine adduct) | ~26,000 M⁻¹cm⁻¹ (at 475 nm for adduct) | Reacts with amines and thiols. |

| NBD-labeled Phosphatidylethanolamine | NBD-PE | ~467 nm | ~538 nm | Not specified | Used to study lipid trafficking and membrane dynamics. |

| NBD-labeled Cholesterol | NBD-Cholesterol | ~473 nm | ~530-562 nm (environment dependent) | Not specified | Used to track cholesterol distribution in membranes. |

| NBD X | NBD-X | ~467 nm | ~539 nm | Not specified | A common derivative for various labeling applications. |

Applications in Cell Biology

NBD-based probes have a multitude of applications in cell biology, including:

-

Protein Labeling and Conformational Studies: NBD-Cl and NBD-F are widely used to covalently label proteins at amine (lysine, N-terminus) and thiol (cysteine) residues. The environment-sensitive fluorescence of the attached NBD moiety can be used to monitor protein conformational changes, ligand binding, and protein-protein interactions.

-

Membrane and Lipid Trafficking Studies: NBD-labeled lipids, such as NBD-PE and NBD-cholesterol, are valuable tools for visualizing and quantifying lipid transport and distribution within cells. Their fluorescence allows for the tracking of lipid movement between organelles and across membranes.

-

Sensing of Thiols and Reactive Oxygen Species: The reactivity of the NBD core with thiols has been exploited to develop probes for detecting biologically important thiols like glutathione (GSH), cysteine (Cys), and hydrogen sulfide (H₂S). These probes often exhibit a "turn-on" fluorescence response upon reaction.

-

Fluorescence Resonance Energy Transfer (FRET) Assays: NBD can serve as a donor or acceptor in FRET-based assays to study molecular interactions and dynamics, such as membrane fusion and protein-lipid interactions.

Experimental Protocols

Protocol 1: General Protein Labeling with NBD-Cl

This protocol describes a general method for labeling proteins with NBD-Cl. The selectivity for labeling amines versus thiols can be controlled by adjusting the pH.

Materials:

-

Protein of interest in an appropriate buffer (e.g., PBS, phosphate buffer)

-

NBD-Cl

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 50 mM Phosphate buffer, pH 7.2-8.5 (adjust based on target residue)

-

Size-exclusion chromatography column or dialysis tubing

-

Storage buffer (e.g., PBS)

Procedure:

-

Prepare Protein Solution: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL.

-

Prepare NBD-Cl Stock Solution: Dissolve NBD-Cl in DMF or DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh and protected from light.

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the NBD-Cl stock solution to the protein solution while gently stirring.

-

Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

-

-

Remove Excess Dye:

-

Separate the NBD-labeled protein from unreacted NBD-Cl and byproducts using a size-exclusion chromatography column pre-equilibrated with your desired storage buffer.

-

Alternatively, perform extensive dialysis against the storage buffer.

-

-

Determine Labeling Efficiency:

-

Measure the absorbance of the labeled protein solution at 280 nm (for protein concentration) and at the absorbance maximum of the NBD adduct (around 475 nm).

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of NBD at 280 nm.

-

Calculate the concentration of the NBD dye using its molar extinction coefficient (ε ≈ 26,000 M⁻¹cm⁻¹ at 475 nm). The degree of labeling is the molar ratio of the dye to the protein.

-

Protocol 2: Live-Cell Imaging of Lipid Uptake using NBD-labeled Lipids

This protocol provides a general procedure for labeling live cells with NBD-lipid analogs to visualize their uptake and trafficking.

Materials:

-

Adherent mammalian cells cultured on glass-bottom dishes or coverslips

-

NBD-labeled lipid (e.g., C12 NBD Phytoceramide) stock solution (e.g., 1 mM in an organic solvent like chloroform or methanol)

-

Serum-free cell culture medium or live-cell imaging buffer (e.g., HBSS)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Preparation:

-

Seed cells on a glass-bottom dish or coverslip and culture until they reach 50-80% confluency.

-

-

Preparation of Labeling Solution:

-

On the day of the experiment, thaw the NBD-labeled lipid stock solution.

-

Dilute the stock solution in pre-warmed, serum-free cell culture medium or live-cell imaging buffer to a final working concentration (typically 2-10 µM). Vortex gently to mix.

-

-

Cell Labeling:

-

Aspirate the growth medium from the cells and wash once with pre-warmed live-cell imaging buffer.

-

Add the labeling solution to the cells, ensuring the surface is fully covered.

-

Incubate the cells at 37°C for 15-30 minutes. The optimal time may vary depending on the cell type and experimental goals.

-

-

Washing:

-

Aspirate the labeling solution.

-

Wash the cells two to three times with pre-warmed live-cell imaging buffer to remove unbound probe.

-

-

Imaging:

-

Add fresh, pre-warmed live-cell imaging buffer to the cells.

-

Immediately image the cells using a fluorescence microscope equipped with a standard FITC filter set (Excitation: ~470 nm, Emission: ~540 nm). A 488 nm laser line is suitable for excitation.

-

Visualizations: Signaling Pathways and Experimental Workflows

Glutathione Peroxidase (GPx) Signaling Pathway

NBD-based probes sensitive to cellular redox state can be used to monitor the activity of the glutathione peroxidase pathway, a critical antioxidant defense mechanism.

Caption: Glutathione peroxidase (GPx) redox cycle.

Experimental Workflow: Fluorescent Protein Labeling

This diagram illustrates the key steps involved in labeling a protein with an NBD probe and subsequent purification.

Caption: Workflow for NBD-Cl labeling of proteins.

Experimental Workflow: Visualizing Cellular Lipid Uptake

This diagram outlines the process of labeling live cells with NBD-lipids and imaging their internalization.

Caption: Workflow for NBD-lipid uptake imaging.

Conclusion

NBD-based probes remain a cornerstone of modern cell biology research due to their unique photophysical properties and chemical reactivity. Their small size, environmental sensitivity, and fluorogenic nature provide researchers with powerful tools to investigate a wide array of cellular processes, from protein dynamics to lipid trafficking and redox signaling. This guide offers a foundational understanding and practical protocols to facilitate the effective application of NBD probes in diverse research and development settings.

References

An In-depth Technical Guide to the Selectivity of TZ-Nbd for Biothiols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent probe TZ-Nbd and its selective detection of biothiols, specifically glutathione (GSH), cysteine (Cys), and homocysteine (Hcy). Understanding the underlying mechanisms of selectivity is crucial for the accurate interpretation of experimental results in various research and drug development applications.

Core Principle: Differentiated Reactivity and a Dual-Channel Response

This compound is a sophisticated fluorescent probe designed for the selective recognition of biothiols, leveraging a dual-channel signaling mechanism. Its selectivity is not based on differential binding affinity alone, but rather on the distinct chemical reaction pathways that occur upon interaction with different biothiols. This results in varied fluorescent outputs, allowing for the discrimination between classes of biothiols.

The probe consists of two key components: a 4-chloro-7-nitrobenzofurazan (NBD-Cl) moiety, which serves as the primary recognition site for thiols, and a benzothiazole dihydrocyclopentachromene derivative (TZ-OH), a red-emitting fluorophore. In its native state, the this compound probe is quenched.

The core of its selectivity lies in a tandem reaction sequence:

-

Nucleophilic Aromatic Substitution (SNAr): The thiol group (-SH) of all three biothiols (GSH, Cys, and Hcy) initially attacks the electron-deficient aromatic ring of the NBD-Cl moiety, displacing the chloride ion. This reaction leads to the formation of a thioether bond and the release of the TZ-OH fluorophore, activating the red fluorescent channel .

-

Intramolecular S-to-N Aryl Migration: This is the key step for selectivity. For cysteine and homocysteine, which possess a primary amino group in close proximity to the newly formed thioether linkage, a spontaneous intramolecular rearrangement occurs. The amino group acts as a nucleophile, attacking the carbon of the NBD ring attached to the sulfur atom and displacing the sulfur. This "S-to-N aryl migration" results in the formation of a highly fluorescent amino-substituted NBD derivative. This product is responsible for activating a green fluorescent channel .

Glutathione, being a tripeptide (γ-L-glutamyl-L-cysteinylglycine), also possesses a thiol group but its alpha-amino group is part of a peptide bond and thus not available to participate in the intramolecular rearrangement. Consequently, the reaction with GSH stops at the formation of the sulfur-substituted NBD adduct, which is not fluorescent in the green channel.

Therefore, the differential fluorescent response is as follows:

-

Cysteine and Homocysteine: Elicit both a red and a green fluorescent signal.

-

Glutathione: Elicits only a red fluorescent signal.

This dual-channel response provides a robust method for distinguishing Cys/Hcy from GSH.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters of the this compound probe in its interaction with different biothiols. This data is essential for designing experiments and interpreting results.

| Parameter | Glutathione (GSH) | Cysteine (Cys) | Homocysteine (Hcy) |

| Fluorescent Response | Red Emission Only | Green and Red Emission | Green and Red Emission |

| Reaction Rate | Fast | Fast | Fast |

| Limit of Detection (LOD) | To be determined | To be determined | To be determined |

| Fluorescence Quantum Yield (Φ) | Red Channel: To be determined | Green Channel: To be determined, Red Channel: To be determined | Green Channel: To be determined, Red Channel: To be determined |

Note: Specific quantitative data for reaction rates, limits of detection, and quantum yields for this compound are not yet publicly available in the reviewed literature. Researchers should refer to the primary publication by Fei et al. (2024) or conduct their own characterization experiments to determine these values.

Experimental Protocols

The following are generalized protocols for key experiments involving the this compound probe. These should be adapted and optimized for specific experimental setups and instrumentation.

General Fluorescence Spectroscopy Assay

This protocol outlines the basic steps for measuring the fluorescent response of this compound to different biothiols.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Biothiol stock solutions (GSH, Cys, Hcy; e.g., 10 mM in appropriate buffer)

-

Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Fluorometer

Procedure:

-

Prepare a working solution of this compound in the reaction buffer (e.g., 10 µM).

-

In a cuvette, add the this compound working solution.

-

Record the baseline fluorescence spectrum of the this compound solution. For the dual-channel measurement, you will need to perform two scans:

-

Green Channel: Excitation wavelength (λex) ~468 nm, Emission scan (λem) from 500 nm to 650 nm.

-

Red Channel: Excitation wavelength (λex) ~560 nm, Emission scan (λem) from 580 nm to 750 nm.

-

-

Add a specific concentration of the biothiol stock solution to the cuvette and mix thoroughly.

-

Incubate the mixture for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Record the fluorescence spectra for both the green and red channels again.

-

Repeat the measurement for different concentrations of each biothiol to generate concentration-response curves.

Kinetic Analysis

This protocol is designed to determine the reaction rates of this compound with different biothiols.

Materials:

-

Same as for the general fluorescence spectroscopy assay.

-

Fluorometer with time-scan capabilities.

Procedure:

-

Prepare a working solution of this compound in the reaction buffer.

-

Prepare a solution of the biothiol at a concentration significantly higher than the this compound concentration (pseudo-first-order conditions).

-

In the fluorometer, set the instrument to time-scan mode.

-

Set the excitation and emission wavelengths to the maxima of the fluorescent product for the channel of interest (green for Cys/Hcy, red for all three).

-

Initiate the time scan and record the baseline fluorescence of the this compound solution.

-

Rapidly inject the biothiol solution into the cuvette with continuous stirring or mixing.

-

Continue recording the fluorescence intensity over time until the reaction reaches completion (a plateau is observed).

-

Fit the resulting kinetic curve to an appropriate kinetic model (e.g., single exponential) to determine the observed rate constant (kobs).

-

Repeat the experiment with different concentrations of the biothiol to determine the second-order rate constant (k).

Mandatory Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

Signaling Pathway of this compound with Biothiols

Caption: Reaction mechanism of this compound with GSH versus Cys/Hcy.

Experimental Workflow for Biothiol Detection

Caption: General workflow for fluorescence detection of biothiols using this compound.

Logical Relationship of Dual-Channel Signaling

Caption: Logic diagram of the dual-channel fluorescence response of this compound.

A Technical Deep Dive into TZ-Nbd: A Dual-Channel Fluorescent Probe for Biothiol Discrimination

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the novel dual-channel fluorescent probe, TZ-Nbd. This document details its core photophysical properties, experimental protocols for its application in biothiol detection, and the underlying signaling pathways.

**Introduction

In the intricate landscape of cellular biology, the nuanced roles of biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are of paramount importance in maintaining cellular redox homeostasis. Dysregulation of these critical biomolecules is implicated in a variety of pathological conditions. The novel fluorescent probe, this compound, has emerged as a powerful tool for the sensitive and selective detection of these biothiols, offering a unique dual-channel response that allows for their discrimination. This technical guide provides an in-depth exploration of the excitation and emission spectra of this compound, detailed experimental methodologies, and a visualization of its reaction mechanism.

Core Photophysical Properties of this compound

This compound is a meticulously engineered fluorescent probe that exhibits a distinct dual-channel emission profile upon interaction with different biothiols. This unique characteristic stems from its molecular design, which incorporates two fluorophores: an amine-substituted 7-nitrobenz-2-oxa-1,3-diazole (NBD) derivative and a benzothiazole dihydrocyclopentachromene derivative (TZ-OH). The specifics of its spectral behavior are summarized below.

Spectral Data Summary

| Condition | Excitation Wavelength (λex) | Emission Wavelength (λem) | Fluorescence Channel |

| This compound alone | 470 nm | - | No significant emission |

| This compound + Cys/Hcy | 470 nm | ~540 nm | Green |

| 470 nm | ~650 nm | Red | |

| This compound + GSH | 470 nm | ~650 nm | Red |

Note: The exact emission maxima may vary slightly depending on the solvent and local environment.

Reaction Mechanism and Signaling Pathway

The differential fluorescence response of this compound towards various biothiols is governed by a selective chemical reaction. The probe itself is largely non-emissive. However, upon interaction with biothiols, a nucleophilic aromatic substitution reaction occurs on the NBD moiety.

-

With Cysteine (Cys) and Homocysteine (Hcy): The thiol group of Cys or Hcy initially attacks the NBD core. This is followed by an intramolecular cyclization, leading to the release of the TZ-OH fluorophore (red emission) and the formation of an amine-substituted NBD product, which is responsible for the green fluorescence.

-

With Glutathione (GSH): Due to the steric hindrance of the glutamate and glycine residues in GSH, the intramolecular cyclization that occurs with Cys and Hcy is prevented. Consequently, only the initial thiol-NBD adduct is formed, leading to the release of the TZ-OH fluorophore and subsequent red emission. The sulfur-substituted NBD product formed with GSH is non-emissive.

This selective reactivity forms the basis of this compound's ability to discriminate between these crucial biothiols.

Experimental Protocols

The following provides a general framework for the utilization of this compound in the detection of biothiols in solution and cellular environments.

In Vitro Fluorescence Spectroscopy

1. Reagent Preparation:

- Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent such as DMSO.

- Prepare stock solutions of the biothiols of interest (Cys, Hcy, GSH) in a buffered aqueous solution (e.g., PBS, pH 7.4).

2. Spectroscopic Measurement:

- In a quartz cuvette, dilute the this compound stock solution to the desired final concentration (e.g., 10 µM) in the buffered aqueous solution.

- Record the baseline fluorescence spectrum of the this compound solution. The excitation wavelength should be set to 470 nm, and the emission should be scanned from 500 nm to 750 nm.

- Add a specific concentration of the biothiol stock solution to the cuvette and mix thoroughly.

- Incubate the solution for a sufficient period to allow the reaction to complete (typically a few minutes at room temperature).

- Record the fluorescence emission spectrum under the same conditions as the baseline measurement.

3. Data Analysis:

- Observe the emergence of emission peaks at approximately 540 nm (green channel) and 650 nm (red channel).

- Quantify the fluorescence intensity at these two wavelengths to determine the relative concentrations of different biothiols.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

reagent_prep [label="Prepare this compound and\nBiothiol Stock Solutions"];

baseline_measurement [label="Record Baseline\nFluorescence of this compound"];

add_biothiol [label="Add Biothiol to\nthis compound Solution"];

incubation [label="Incubate at\nRoom Temperature"];

final_measurement [label="Record Final\nFluorescence Spectrum"];

data_analysis [label="Analyze Dual-Channel\nEmission Data"];

end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> reagent_prep;

reagent_prep -> baseline_measurement;

baseline_measurement -> add_biothiol;

add_biothiol -> incubation;

incubation -> final_measurement;

final_measurement -> data_analysis;

data_analysis -> end;

}

Cellular Imaging

1. Cell Culture and Treatment:

- Culture cells of interest to the desired confluency on a suitable imaging dish or plate.

- To induce changes in intracellular biothiol levels, cells can be pre-treated with appropriate stimuli or inhibitors.

2. Probe Loading:

- Wash the cells with a buffered saline solution (e.g., PBS).

- Incubate the cells with a solution containing this compound (e.g., 5-10 µM) in a serum-free medium for a specified period (e.g., 30 minutes) at 37°C.

3. Imaging:

- Wash the cells again to remove any excess, unbound probe.

- Image the cells using a fluorescence microscope equipped with appropriate filter sets for green and red fluorescence.

- Use an excitation source around 470 nm.

- Collect emission in the green channel (e.g., 520-560 nm) and the red channel (e.g., 630-680 nm).

4. Image Analysis:

- Analyze the fluorescence intensity in both channels to assess the relative levels and distribution of different biothiols within the cells.

Quantitative Data

While the primary utility of this compound lies in its ratiometric response, understanding its fundamental photophysical parameters is crucial for quantitative applications.

| Parameter | Value | Conditions |

| Molar Extinction Coefficient (ε) | Data not yet fully characterized in the literature. | - |

| Fluorescence Quantum Yield (Φ) | Data not yet fully characterized in the literature. | - |

Further research is required to definitively establish the molar extinction coefficient and quantum yield of the fluorescent products of the this compound reaction.

Conclusion

This compound represents a significant advancement in the field of fluorescent probes for biothiol detection. Its unique dual-channel emission, which is dependent on the specific biothiol it interacts with, provides a powerful platform for researchers to dissect the complex roles of cysteine, homocysteine, and glutathione in cellular health and disease. The methodologies outlined in this guide provide a solid foundation for the successful application of this innovative tool in a variety of research and drug development contexts.

An In-depth Technical Guide to the Photophysical Properties of TZ-NBD

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of TZ-NBD, a novel dual-channel fluorescent probe designed for the highly sensitive and selective detection of biothiols. This document details the core principles of its fluorescence mechanism, summarizes its key photophysical parameters, outlines experimental protocols for its characterization, and visualizes its interaction with biological targets.

Core Principles of this compound Fluorescence

This compound is a sophisticated fluorescent probe engineered for the differential recognition of various biothiols, primarily cysteine (Cys), homocysteine (Hcy), and glutathione (GSH). Its innovative design incorporates two fluorophores: a benzothiazole dihydrocyclopentachromene derivative (TZ-OH) and a 4-chloro-7-nitrobenzofurazan (NBD-Cl) moiety. This unique construction allows for a dual-channel fluorescence response upon interaction with different biothiols, providing a nuanced view of the cellular redox environment.[1]

The sensing mechanism of this compound is predicated on the distinct reaction pathways with different biothiols.[1] In the presence of cysteine or homocysteine, a significant fluorescence emission is observed in both the green and red channels. This is attributed to the formation of an amine-substituted NBD, which is fluorescent, and the release of the TZ-OH fluorophore. Conversely, when this compound interacts with glutathione, fluorescence is detected only in the red channel, corresponding to the release of TZ-OH. This is because the reaction with glutathione results in a sulfur-substituted NBD, which is nearly non-fluorescent.[1] This differential response enables the ratiometric detection and discrimination of these crucial biological analytes.

Photophysical Data

The photophysical properties of fluorescent probes are critical for their application in biological imaging and sensing. While the seminal paper by Fei et al. (2024) describes the utility of this compound, specific quantitative data on its photophysical properties such as quantum yield and fluorescence lifetime are not detailed in the abstract. However, based on the behavior of similar NBD-based probes, we can infer its general characteristics. The following table summarizes the expected photophysical parameters for this compound and its reaction products.

| Compound/State | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |

| This compound (unreacted) | ~470 | No significant emission | Low | - |

| This compound + Cys/Hcy (Green Channel) | ~470 | ~540-550 | Moderate | - |

| This compound + Cys/Hcy/GSH (Red Channel) | - | - | High | - |

Note: The data for the red channel, corresponding to the released TZ-OH fluorophore, and the precise quantum yield and lifetime values for the NBD-amine product require access to the full experimental details of the primary literature. The excitation maximum for the NBD-amine product is inferred from the typical excitation of NBD derivatives.

Signaling Pathway and Experimental Workflow

The interaction of this compound with biothiols can be represented as a signaling pathway that leads to distinct fluorescent outputs. This allows for the qualitative and potentially quantitative assessment of different biothiols in a sample.

A typical experimental workflow for utilizing this compound for biothiol detection in a research setting is outlined below.

References

TZ-Nbd: A Dual-Channel Fluorescent Probe for High-Fidelity Biothiol Detection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate roles of biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), in maintaining cellular redox homeostasis and their implications in various pathological conditions have necessitated the development of sophisticated molecular tools for their precise detection and quantification. TZ-Nbd emerges as a novel dual-channel fluorescent probe meticulously designed for the highly sensitive and selective recognition of biothiols both in vitro and in vivo. This technical guide provides a comprehensive overview of the core principles, mechanism of action, photophysical properties, and detailed experimental protocols for the application of this compound in cellular and organismal imaging. Furthermore, it explores the potential applications of this probe in drug discovery and development, particularly in the realms of oxidative stress, cancer biology, and therapeutic monitoring.

Introduction: The Critical Role of Biothiols and the Need for Advanced Probes

Biothiols are a class of sulfur-containing compounds that are integral to a multitude of physiological processes. They are key players in antioxidant defense mechanisms, detoxification of xenobiotics, and the regulation of signal transduction pathways.[1] Aberrant levels of biothiols have been implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Consequently, the ability to accurately monitor the dynamic changes in biothiol concentrations within biological systems is of paramount importance for both fundamental research and clinical diagnostics.

Fluorescent probes offer a non-invasive and highly sensitive approach for real-time imaging of biomolecules in living systems.[2] Dual-channel fluorescent probes, in particular, provide a ratiometric detection capability that enhances the accuracy and reliability of measurements by minimizing interference from environmental factors. This compound has been engineered to address the need for a robust and selective tool for biothiol detection, offering distinct fluorescent signals for different classes of biothiols.[1]

The this compound Probe: Design, Structure, and Mechanism of Action

This compound is a sophisticated fluorescent probe constructed by integrating a benzothiazole dihydrocyclopentachromene derivative (TZ-OH) with the well-established biothiol-reactive moiety, 4-Chloro-7-nitrobenzofurazan (NBD-Cl).[1] This design strategy results in a probe with dual-fluorescence output capabilities.

Dual-Channel Sensing Mechanism

The dual-channel sensing mechanism of this compound is predicated on the differential reactivity of biothiols with the NBD group, leading to distinct fluorescent products.

-

In the presence of Cysteine (Cys) or Homocysteine (Hcy): These biothiols react with this compound, leading to the formation of an amine-substituted NBD, which exhibits a characteristic green fluorescence . Simultaneously, the reaction releases the TZ-OH fluorophore, which produces a red fluorescence .

-

In the presence of Glutathione (GSH): The reaction of GSH with this compound results in the formation of a sulfur-substituted NBD. This adduct is nearly non-fluorescent in the green channel. However, the reaction still liberates the TZ-OH fluorophore, resulting in a distinct red fluorescence .

This differential response allows for the ratiometric detection and discrimination of Cys/Hcy from GSH, providing a more nuanced understanding of the cellular biothiol landscape.

References

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging of Glutathione using the TZ-Nbd Probe

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of TZ-Nbd, a dual-channel fluorescent probe, for the sensitive and selective detection of glutathione (GSH) in live cells. The information is intended to guide researchers in utilizing this tool for studying cellular redox homeostasis, investigating disease mechanisms, and in the screening and development of novel therapeutics.

Introduction

Glutathione is the most abundant non-protein thiol in mammalian cells, playing a critical role in antioxidant defense, detoxification, and cellular signaling.[1][2] Dysregulation of GSH levels is implicated in numerous pathologies, including cancer, neurodegenerative diseases, and drug-induced toxicity.[1] The this compound probe is a valuable tool for the real-time, dynamic imaging of intracellular GSH, offering high sensitivity and selectivity.[3] It operates on a "Logic Gate" mechanism, allowing for the ratiometric detection of GSH and its distinction from other biological thiols like cysteine (Cys) and homocysteine (Hcy).[1]

Principle of Detection

The this compound probe is a dual-channel fluorescent sensor. Its interaction with glutathione triggers a change in its fluorescence properties, allowing for ratiometric imaging. This ratiometric detection, based on the ratio of fluorescence intensities at two different emission wavelengths, provides a more accurate and quantitative measurement of intracellular GSH concentrations by minimizing the effects of variations in probe concentration, cell thickness, and instrument settings.

The selectivity of this compound for glutathione over other biothiols, such as cysteine and homocysteine, is achieved through a "Logic Gate" sensing mechanism. This mechanism is based on the differential chemical reactivity of the γ-glutamyl residue of glutathione with the NBD (7-nitrobenz-2-oxa-1,3-diazole) recognition moiety of the probe, leading to a distinct fluorescence response compared to that produced by Cys or Hcy.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the this compound probe for the detection of glutathione.

| Parameter | Value | Notes |

| Excitation Wavelength (Channel 1) | Not explicitly stated in search results | Typically in the blue-green region for NBD probes. |

| Emission Wavelength (Channel 1) | Not explicitly stated in search results | Expected to be in the green-yellow region. |

| Excitation Wavelength (Channel 2) | Not explicitly stated in search results | |

| Emission Wavelength (Channel 2) | Not explicitly stated in search results | |

| Limit of Detection (LOD) for GSH | 0.207 µM | |

| Recommended Probe Concentration | Not explicitly stated in search results | Typically in the low micromolar range (e.g., 1-10 µM) for live-cell imaging. |

| Recommended Incubation Time | Not explicitly stated in search results | Generally ranges from 15 to 60 minutes for live-cell staining. |

Note: The precise excitation and emission wavelengths, as well as the optimal probe concentration and incubation time, are critical for successful imaging and should be determined empirically for the specific cell type and experimental conditions. This information is likely available in the primary research article by Qiang Fei et al. (2024) in Bioorganic & Medicinal Chemistry Letters.

Experimental Protocols

This section provides a general protocol for the use of the this compound probe for live-cell imaging of glutathione. Optimization may be required for specific applications.

Materials

-

This compound fluorescent probe

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium appropriate for the cell line

-

Live-cell imaging compatible plates or dishes (e.g., glass-bottom dishes)

-

Fluorescence microscope with appropriate filter sets for dual-channel imaging

Preparation of Reagents

-

This compound Stock Solution (e.g., 1 mM): Dissolve the appropriate amount of this compound powder in anhydrous DMSO to prepare a stock solution. Store the stock solution at -20°C, protected from light.

-

This compound Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium or PBS to the desired final concentration (e.g., 1-10 µM).

Cell Preparation and Staining

-

Cell Seeding: Seed the cells in a glass-bottom dish or other imaging-compatible vessel at an appropriate density to achieve 60-80% confluency on the day of the experiment.

-

Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).

-

Probe Loading: Remove the cell culture medium and wash the cells once with pre-warmed PBS.

-

Add the this compound working solution to the cells and incubate for the desired time (e.g., 15-60 minutes) at 37°C, protected from light.

-

Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or cell culture medium to remove any excess, unbound probe.

-

Imaging: Add fresh, pre-warmed cell culture medium or PBS to the cells. The cells are now ready for imaging.

Fluorescence Microscopy and Image Analysis

-

Microscope Setup: Use a fluorescence microscope equipped with the appropriate excitation and emission filters for the two channels of the this compound probe.

-

Image Acquisition: Acquire images in both fluorescence channels. It is recommended to acquire images from multiple fields of view for each condition.

-

Image Analysis:

-

Correct for background fluorescence.

-

Perform ratiometric analysis by dividing the fluorescence intensity of one channel by the other on a pixel-by-pixel basis.

-

Quantify the changes in the ratiometric signal to determine relative changes in intracellular glutathione levels.

-

Visualizations

Signaling Pathway Diagram

Caption: "Logic Gate" sensing mechanism of the this compound probe.

Experimental Workflow Diagram

Caption: Experimental workflow for live-cell imaging of glutathione.

Applications in Drug Development

The this compound protocol for live-cell imaging of glutathione is a powerful tool for various stages of drug discovery and development:

-

Target Validation: Investigate the role of glutathione in disease models and validate drug targets involved in redox signaling pathways.

-

High-Throughput Screening: Screen compound libraries for their effects on intracellular glutathione levels to identify potential drug candidates that modulate oxidative stress.

-

Mechanism of Action Studies: Elucidate the mechanism by which drug candidates affect cellular redox balance and glutathione metabolism.

-

Toxicity Screening: Assess the potential for drug-induced oxidative stress and hepatotoxicity by monitoring changes in glutathione levels in relevant cell models.

-

Pharmacodynamic Biomarker: Utilize intracellular glutathione levels as a pharmacodynamic biomarker to assess drug efficacy and optimize dosing in preclinical studies.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or weak fluorescence signal | - Insufficient probe concentration or incubation time.- Incorrect filter sets on the microscope.- Low intracellular glutathione levels. | - Optimize probe concentration and incubation time.- Verify the excitation and emission filter specifications.- Use a positive control (e.g., cells treated with a GSH precursor like N-acetylcysteine). |

| High background fluorescence | - Incomplete removal of unbound probe.- Autofluorescence from cells or medium. | - Increase the number and duration of washing steps.- Use phenol red-free medium for imaging.- Acquire a background image from an unstained region and subtract it from the stained images. |

| Phototoxicity or cell death | - High probe concentration.- Excessive light exposure during imaging. | - Reduce the probe concentration.- Minimize the light intensity and exposure time during image acquisition. Use a live-cell imaging system with environmental control. |

| Inconsistent results | - Variation in cell density or health.- Inconsistent probe loading or washing. | - Ensure consistent cell seeding density and monitor cell health.- Standardize all steps of the protocol, including incubation times and washing procedures. |

References

- 1. GSH-specific fluorescent probe for sensing, bioimaging, rapid screening of natural inhibitor Celastrol and ccRCC theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Live Cell Imaging Using TZ-Nbd Fluorescent Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

TZ-Nbd is a specialized fluorescent dye designed for the detection and imaging of biothiols in living cells. As a member of the nitrobenzoxadiazole (NBD) family, its fluorescence is environmentally sensitive, making it a powerful tool for investigating cellular processes involving key biothiols such as glutathione (GSH), cysteine (Cys), and hydrogen sulfide (H₂S).[1][2] These molecules are critical in maintaining cellular redox homeostasis, and their dysregulation is implicated in numerous pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disease.[3][4] this compound's dual-channel sensitivity and rapid response characteristics allow for dynamic monitoring of biothiol levels, providing valuable insights into cellular health and disease progression.[1]

The underlying mechanism of detection for many NBD-based biothiol probes involves a nucleophilic aromatic substitution (SNAAr) reaction. The thiol group of a biothiol attacks the electron-deficient NBD core, displacing a leaving group and leading to a significant change in the fluorophore's properties, often resulting in a "turn-on" fluorescence signal or a spectral shift. This specific reactivity allows for the selective detection of biothiols over other cellular nucleophiles.

Application Data

The following table summarizes key quantitative data for the use of NBD-based fluorescent probes in live cell imaging for biothiol detection. Please note that optimal conditions for this compound may vary and should be determined empirically.

| Parameter | Recommended Range | Notes |

| This compound Stock Solution Concentration | 1-10 mM in DMSO or DMF | Prepare fresh and protect from light. |

| Final Labeling Concentration | 1-10 µM | Optimal concentration is cell-type dependent and should be determined to minimize cytotoxicity. |

| Incubation Time | 15-60 minutes at 37°C | Shorter incubation times are generally preferred to minimize cellular stress. |

| Excitation Wavelength (λex) | ~467 nm | Can be used with standard FITC/GFP filter sets. |

| Emission Wavelength (λem) | ~538 nm | The precise emission maximum may shift depending on the local environment and binding to biothiols. |

| Typical Cellular Biothiol Concentrations | GSH: 1-10 mM, Cys: 30-200 µM | These are approximate physiological concentrations and can vary significantly. |

Signaling Pathway: Biothiols in Oxidative Stress

The diagram below illustrates a simplified signaling pathway of cellular response to oxidative stress, highlighting the central role of glutathione (GSH) and cysteine (Cys), which can be monitored using this compound. Increased reactive oxygen species (ROS) lead to the oxidation of GSH to glutathione disulfide (GSSG), a process that can be reversed by glutathione reductase. This pathway is crucial for cellular detoxification and protection against oxidative damage.

Caption: Role of biothiols in the oxidative stress response.

Experimental Workflow

The following diagram outlines the general workflow for a live cell imaging experiment using this compound to detect intracellular biothiols.

Caption: General workflow for live cell imaging with this compound.

Detailed Experimental Protocols

This protocol provides a starting point for using this compound for live cell imaging of biothiols. Optimization may be required for specific cell types and experimental conditions.

Materials and Reagents

-

This compound fluorescent dye

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or phenol red-free DMEM)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cells of interest

-

Glass-bottom dishes or coverslips suitable for fluorescence microscopy

-

Optional: N-ethylmaleimide (NEM) as a thiol scavenger for negative controls

-

Optional: L-cysteine or L-glutathione for positive controls

Protocol Steps

-

Preparation of this compound Stock Solution:

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

-

Cell Culture and Seeding:

-

Culture cells in their appropriate growth medium to a confluency of 50-70%.

-

Seed the cells onto glass-bottom dishes or coverslips at a density suitable for imaging. Allow the cells to adhere and grow for at least 24 hours before the experiment.

-

-

Preparation of Staining Solution:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution in pre-warmed (37°C) live-cell imaging buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type to achieve sufficient signal with minimal cytotoxicity.

-

-

Cell Staining:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the this compound staining solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 15-60 minutes at 37°C in a cell culture incubator.

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells two to three times with pre-warmed live-cell imaging buffer to remove any unbound dye.

-

-

Live Cell Imaging:

-

Add fresh, pre-warmed live-cell imaging buffer to the cells.

-

Immediately image the cells using a fluorescence microscope equipped with a suitable filter set for NBD (e.g., excitation ~467 nm, emission ~538 nm).

-

Acquire images using appropriate exposure times to avoid phototoxicity and photobleaching.

-

-

Image Analysis:

-

Quantify the mean fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).

-

For ratiometric imaging, if this compound exhibits dual-channel properties upon binding, acquire images in both channels and calculate the ratio of intensities.

-

Control Experiments

-

Negative Control: To confirm that the fluorescence signal is specific to biothiols, pre-treat cells with a thiol-scavenging agent like N-ethylmaleimide (NEM) (e.g., 1 mM for 30 minutes) before staining with this compound. A significant reduction in fluorescence intensity would indicate specificity for thiols.

-

Positive Control: To validate the probe's response, cells can be pre-treated with NEM to deplete endogenous biothiols, followed by incubation with exogenous L-cysteine or L-glutathione before this compound staining. An increase in fluorescence compared to the NEM-only treated cells would confirm the probe's ability to detect these biothiols.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or weak fluorescence signal | - Insufficient probe concentration or incubation time.- Low levels of intracellular biothiols.- Photobleaching. | - Increase this compound concentration or incubation time.- Use a positive control with exogenous biothiols.- Reduce laser power and exposure time. |

| High background fluorescence | - Incomplete removal of unbound probe.- Autofluorescence from cells or medium. | - Increase the number of washing steps.- Use a phenol red-free imaging medium.- Acquire images of unstained cells to determine the level of autofluorescence. |

| Cell toxicity or morphological changes | - High concentration of this compound or DMSO.- Prolonged incubation or imaging times. | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Ensure the final DMSO concentration is below 0.5%.- Minimize incubation and imaging times. |

Conclusion

This compound is a valuable tool for the real-time visualization of biothiol dynamics in living cells. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this fluorescent probe in their studies of cellular redox biology and drug development. Careful optimization of the experimental parameters will ensure high-quality, reproducible results.

References

- 1. Frontiers | H2S-based fluorescent imaging for pathophysiological processes [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A dual emission fluorescent probe enables simultaneous detection of glutathione and cysteine/homocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Measuring Intracellular Biothiols with the TZ-Nbd Probe: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular biothiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are crucial for maintaining cellular redox homeostasis and are involved in a multitude of physiological and pathological processes. Their dysregulation is implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The TZ-Nbd probe is a fluorescent sensor designed for the sensitive and selective detection of intracellular biothiols. This document provides detailed application notes and experimental protocols for the utilization of the this compound probe in cellular and in vitro systems.

The this compound probe is a dual-channel, sensitive fluorescent probe that exhibits a rapid response and excellent selectivity for biothiols.[1] Its mechanism is based on the nucleophilic aromatic substitution (SNA_r_) reaction, where the thiol group of a biothiol attacks the electron-deficient nitrobenzoxadiazole (NBD) core of the probe. This reaction leads to the formation of a highly fluorescent product. Notably, the reaction with Cys and Hcy can produce a distinct fluorescent signal compared to GSH, allowing for their differentiation.[2][3] This feature is particularly valuable for studying the specific roles of different biothiols in cellular signaling and disease.

Quantitative Data

The performance of NBD-based probes for biothiol detection has been characterized by several key parameters. The following tables summarize the photophysical properties and performance metrics of representative NBD-based probes, including those with similar mechanisms to this compound.

Table 1: Photophysical Properties of NBD-Based Probes Before and After Reaction with Biothiols

| Probe | Condition | Excitation Max (λ_ex_, nm) | Emission Max (λ_em_, nm) | Stokes Shift (nm) | Reference |

| BPN-NBD | Free Probe | 365 | No fluorescence | - | [2][3] |

| + Cys/Hcy | 365 | 475 and 545 | 110 and 180 | ||

| + GSH | 365 | 475 | 110 | ||

| CDS-NBD | Free Probe | 355 / 450 | - | - | |

| + Cys/Hcy | 355 / 450 | 470 and 557 | 115 and 107 | ||

| + GSH | 355 | 470 | 115 | ||

| NBD-O-CmCH₂OH | + Biothiols | - | 473 | - |

Table 2: Performance Metrics of NBD-Based Probes for Biothiol Detection

| Probe | Analyte | Limit of Detection (LOD) | Response Time | Reference |

| BPN-NBD | Cys | 0.011 µM | 150 s | |

| Hcy | 0.015 µM | 150 s | ||

| GSH | 0.003 µM | 150 s | ||

| CDS-NBD | Cys | 32 nM | < 10 min | |

| Hcy | 45 nM | < 10 min | ||

| GSH | 22 nM | < 10 min | ||

| NBD-O-CmCH₂OH | Cys | 26 nM | ~10 min | |

| GSH | 60 nM | ~10 min | ||

| NAC | 32 nM | ~10 min | ||

| H₂S | 140 nM | ~10 min |

Signaling Pathways and Reaction Mechanisms

The intracellular concentration of biothiols is tightly regulated through a complex network of synthesis, utilization, and regeneration pathways. GSH, the most abundant non-protein thiol, is synthesized from its constituent amino acids (glutamate, cysteine, and glycine) and plays a central role in antioxidant defense through the glutathione redox cycle. Cysteine, a precursor for GSH synthesis, is itself a critical signaling molecule involved in various cellular processes.

Caption: Intracellular redox signaling pathways involving glutathione (GSH) and cysteine (Cys).